molecular formula C13H17N3O B7629192 [6-(Cyclopropylamino)pyridin-3-yl]-pyrrolidin-1-ylmethanone

[6-(Cyclopropylamino)pyridin-3-yl]-pyrrolidin-1-ylmethanone

Cat. No.: B7629192
M. Wt: 231.29 g/mol
InChI Key: OHQVQKICERBNIS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

[6-(Cyclopropylamino)pyridin-3-yl]-pyrrolidin-1-ylmethanone, also known as CPP, is a chemical compound that has been widely studied for its potential use in scientific research. CPP has been found to have a range of biochemical and physiological effects, and its mechanism of action has been the subject of extensive research. In

Scientific Research Applications

[6-(Cyclopropylamino)pyridin-3-yl]-pyrrolidin-1-ylmethanone has been widely studied for its potential use in scientific research, particularly in the field of neuroscience. It has been found to have a range of applications, including as a tool for studying the role of NMDA receptors in synaptic plasticity and learning, as well as for investigating the mechanisms underlying drug addiction and withdrawal.

Mechanism of Action

[6-(Cyclopropylamino)pyridin-3-yl]-pyrrolidin-1-ylmethanone acts as a competitive antagonist at the NMDA receptor, which is a type of glutamate receptor that plays a key role in synaptic plasticity and learning. By blocking the activity of the NMDA receptor, this compound can alter the balance of excitatory and inhibitory signaling in the brain, leading to changes in synaptic plasticity and behavior.
Biochemical and Physiological Effects:
This compound has been found to have a range of biochemical and physiological effects, including altering the release of neurotransmitters such as dopamine and serotonin, modulating the activity of ion channels, and inducing changes in gene expression. These effects can have a range of downstream consequences, including changes in synaptic plasticity, behavior, and cognition.

Advantages and Limitations for Lab Experiments

One advantage of using [6-(Cyclopropylamino)pyridin-3-yl]-pyrrolidin-1-ylmethanone in lab experiments is its specificity for the NMDA receptor, which allows researchers to selectively manipulate this receptor without affecting other signaling pathways. However, this compound also has some limitations, including its relatively short half-life and the potential for off-target effects at high concentrations.

Future Directions

There are several potential future directions for research on [6-(Cyclopropylamino)pyridin-3-yl]-pyrrolidin-1-ylmethanone, including investigating its potential as a therapeutic agent for conditions such as drug addiction and depression, exploring its effects on other signaling pathways in the brain, and developing new analogs with improved pharmacological properties. Additionally, further research is needed to fully understand the biochemical and physiological effects of this compound and its potential applications in scientific research.

Synthesis Methods

[6-(Cyclopropylamino)pyridin-3-yl]-pyrrolidin-1-ylmethanone can be synthesized through a multi-step process that involves the reaction of pyridine-3-carboxylic acid with cyclopropylamine, followed by the reaction of the resulting intermediate with pyrrolidine-1-carboxylic acid. The final product is then purified through a series of chromatography steps to obtain a pure sample of this compound.

Properties

IUPAC Name

[6-(cyclopropylamino)pyridin-3-yl]-pyrrolidin-1-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17N3O/c17-13(16-7-1-2-8-16)10-3-6-12(14-9-10)15-11-4-5-11/h3,6,9,11H,1-2,4-5,7-8H2,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OHQVQKICERBNIS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C(=O)C2=CN=C(C=C2)NC3CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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